3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester
CAS No.: 155513-79-4
Cat. No.: VC0176413
Molecular Formula: C14H13N3O4
Molecular Weight: 287.275
* For research use only. Not for human or veterinary use.
![3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester - 155513-79-4](/images/no_structure.jpg)
Specification
CAS No. | 155513-79-4 |
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Molecular Formula | C14H13N3O4 |
Molecular Weight | 287.275 |
IUPAC Name | methyl 3-[(4-methoxybenzoyl)amino]pyrazine-2-carboxylate |
Standard InChI | InChI=1S/C14H13N3O4/c1-20-10-5-3-9(4-6-10)13(18)17-12-11(14(19)21-2)15-7-8-16-12/h3-8H,1-2H3,(H,16,17,18) |
Standard InChI Key | COHPXUMMFWOEKJ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC=CN=C2C(=O)OC |
Introduction
Physical and Chemical Properties
3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is a complex organic compound characterized by specific physical and chemical attributes. This molecule contains a pyrazine heterocyclic ring with multiple functional groups that contribute to its unique properties and potential applications. The presence of both the methoxy group on the benzoyl moiety and the methyl ester linkage significantly influences its reactivity patterns and physical characteristics.
Structural Characteristics
The compound features several key functional groups that define its chemical behavior:
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A pyrazine heterocyclic core that serves as the backbone of the molecule
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An amino linkage connecting the pyrazine and methoxybenzoyl groups
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A methyl ester group attached to the pyrazine ring
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A methoxybenzoyl group with an electron-donating methoxy substituent at the para position
The presence of multiple nitrogen atoms in the pyrazine ring contributes to the compound's ability to participate in hydrogen bonding and coordination chemistry, potentially enhancing its biological activity through interactions with proteins and other biomolecules.
Chemical Reactivity and Transformations
The diverse functional groups present in 3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester enable it to participate in various chemical transformations. Understanding these reactions is crucial for its application in synthetic chemistry and pharmaceutical development.
Ester Hydrolysis
The methyl ester moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation can be important for preparing derivatives with different solubility profiles or for generating compounds that can form salts with pharmaceutically acceptable bases.
Basic hydrolysis would typically involve:
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Treatment with aqueous sodium or potassium hydroxide
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Mild heating conditions
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Acidification to isolate the free carboxylic acid
Oxidation and Reduction Reactions
By analogy with related compounds, 3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester can undergo various oxidation and reduction reactions. The methoxy group on the benzoyl moiety can undergo oxidative cleavage under appropriate conditions, while the ester group can be reduced to an alcohol using suitable reducing agents.
Potential oxidation reactions include:
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Oxidation using potassium permanganate in acidic medium
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Oxidation with hydrogen peroxide under appropriate catalysis
Reduction reactions might include:
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Reduction of the ester group using lithium aluminum hydride to generate the corresponding alcohol
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Selective reduction of the amide linkage using appropriate reducing agents
Structure-Activity Relationships
The biological activity of 3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester and related compounds can be understood through structure-activity relationship (SAR) studies. While specific data for this exact compound is limited in the provided sources, comparison with structurally similar compounds offers valuable insights.
Influence of the Methoxy Substituent
The 4-methoxy group on the benzoyl moiety differentiates this compound from related analogs such as 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester . This substituent is electron-donating and can significantly affect:
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The electronic distribution within the molecule
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Hydrogen bonding capabilities
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Interactions with biological targets
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Metabolic stability in biological systems
The methoxy group typically enhances water solubility compared to the methyl substituent while maintaining reasonable lipophilicity for membrane permeation. This balance is often critical for pharmaceutical applications.
Comparison with Related Compounds
A comparative analysis with structurally related compounds reveals important insights:
Compound | Molecular Formula | Molecular Weight | CAS Number | Structural Difference |
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3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester | C₁₄H₁₃N₃O₄ | 287.27 g/mol | 155513-79-4 | 4-methoxy substituent on benzoyl group |
3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester | C₁₄H₁₃N₃O₃ | 271.27 g/mol | 155513-77-2 | 4-methyl substituent on benzoyl group |
3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester | C₂₂H₁₉N₃O₄ | 389.4 g/mol | 155513-73-8 | Two 4-methylbenzoyl groups attached to amino nitrogen |
The single methoxy substituent in 3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester provides a unique electronic profile compared to the methyl-substituted analog, potentially affecting its binding affinity to biological targets . Meanwhile, the bis-acylated derivative represents a significant structural modification that would dramatically alter the conformational flexibility and hydrogen bonding capabilities of the molecule.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity and purity of 3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester. While specific analytical data is limited in the provided sources, standard methods applicable to this compound can be discussed.
Spectroscopic Analysis
Several spectroscopic techniques would be valuable for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would reveal characteristic signals for the methoxy protons (typically around 3.8-3.9 ppm), methyl ester protons (around 3.9-4.0 ppm), aromatic protons from both the pyrazine and benzoyl moieties, and the NH proton
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¹³C-NMR would provide information about the carbonyl carbons, aromatic carbons, and carbons bearing oxygen and nitrogen
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for the ester carbonyl (approximately 1730-1750 cm⁻¹), amide carbonyl (approximately 1640-1680 cm⁻¹), and aromatic structural elements
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Mass Spectrometry:
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Would confirm the molecular weight of 287.27 g/mol and provide fragmentation patterns characteristic of the structural features
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would be the method of choice for purity determination, with typical conditions involving:
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Reverse-phase columns (C18)
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Mobile phases consisting of mixtures of water and organic solvents (acetonitrile or methanol)
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UV detection at wavelengths appropriate for aromatic and carbonyl chromophores
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